Cadmium;yttrium
Description
Cadmium (Cd) is a transition metal with versatile applications in semiconductors, batteries, and photovoltaics, while yttrium (Y) is a rare earth element known for enhancing optical and electronic properties in host materials . The combination of cadmium and yttrium in compounds like yttrium-doped cadmium molybdate (Y: CdMoO₄) has gained attention for its nonlinear optical (NLO) properties, particularly in laser safety devices . This article focuses on comparing Y: CdMoO₄ with structurally or functionally analogous compounds, supported by experimental data and research findings.
Structure
2D Structure
Properties
CAS No. |
12014-41-4 |
|---|---|
Molecular Formula |
Cd6Y |
Molecular Weight |
763.4 g/mol |
IUPAC Name |
cadmium;yttrium |
InChI |
InChI=1S/6Cd.Y |
InChI Key |
QAIHLGQECGWBQK-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Preparation Methods
High-Temperature Melting and Alloying
The foundational method for synthesizing cadmium-yttrium intermetallics involves direct reaction of elemental constituents at elevated temperatures. As detailed in phase diagram studies, yttrium and cadmium powders are sealed in tantalum or quartz ampoules under inert argon atmospheres to prevent oxidation. The mixture is heated to temperatures exceeding 1,260°C, significantly above cadmium's boiling point (767°C), necessitating precise pressure control to maintain stoichiometric ratios.
Critical parameters include:
| Parameter | Typical Range | Observed Effect on Phase Formation |
|---|---|---|
| Heating Rate | 5–10°C/min | Slower rates favor YCd6 formation |
| Final Temperature | 1,100–1,300°C | Temperatures >1,200°C stabilize YCd phase |
| Cooling Rate | Furnace cooling | Prevents cracking in YCd2 crystals |
This method produces polycrystalline ingots with phase purity confirmed through X-ray diffraction (XRD). The cubic YCd phase ($$a = 0.4658 \, \text{nm}$$) and hexagonal YCd2 ($$a = 4.882 \, \text{Å}, c = 3.501 \, \text{Å}$$) are preferentially formed at 3:1 Cd:Y ratios.
Stoichiometric Control and Peritectic Reactions
The Y-Cd system exhibits complex peritectic behavior, with four intermediate phases decomposing rather than melting congruently. For instance, YCd3 undergoes peritectic decomposition at 1,040°C into YCd2 and liquid Cd. To achieve single-phase YCd4, rapid quenching from 1,150°C followed by annealing at 800°C for 48 hours is required, producing the cubic phase ($$a = 21.492 \, \text{Å}$$).
Vapor Deposition Techniques for Thin-Film Architectures
Spray Pyrolysis Synthesis
Spray pyrolysis has emerged as the dominant vapor-phase method for creating yttrium-doped cadmium oxide (Y:CdO) films. As demonstrated by Ikhioya et al., precursor solutions containing cadmium acetate (0.1M) and yttrium nitrate (0.01–0.04 mol%) are atomized onto heated glass substrates (300°C). The process achieves film thicknesses of 150 nm with cluster grain sizes reduced from 85 nm (undoped) to 42 nm at 4% Y doping.
Key process variables include:
| Variable | Optimal Value | Impact on Film Properties |
|---|---|---|
| Substrate Temperature | 300 ± 5°C | Higher temps increase carrier density |
| Nozzle Distance | 21 cm | Reduces thermal gradient-induced stress |
| Deposition Pressure | 105 N/m² | Lower pressures decrease porosity |
This method yields films with 70% visible-light transmittance and tunable bandgaps ($$2.24–2.62 \, \text{eV}$$) via Burstein-Moss shift.
Dopant Incorporation Dynamics
Yttrium doping concentration critically influences electrical properties. At 4% Y content, resistivity reaches $$4.7 \times 10^{-4} \, \Omega \cdot \text{cm}$$ due to increased carrier concentration ($$8.9 \times 10^{20} \, \text{cm}^{-3}$$). However, excessive doping (>5%) induces lattice strain, degrading crystallinity as evidenced by XRD peak broadening ($$\text{FWHM} > 0.45^\circ$$).
Structural and Phase Characterization
X-ray Diffraction Analysis
XRD remains indispensable for phase identification. The cubic YCd structure ([PDF 12014-41-4]) shows predominant (111) orientation at $$2\theta = 38.2^\circ$$, while YCd6 exhibits orthorhombic symmetry ($$a = 15.48 \, \text{Å}$$). Texture coefficients calculated via Harris analysis reveal that spray-pyrolyzed films develop (100) preferential growth at substrate temperatures >280°C.
Thermal Analysis of Phase Transitions
Differential thermal analysis (DTA) of Y-Cd alloys identifies three invariant reactions:
- Eutectic at 650°C (Y + YCd → Liquid)
- Peritectic at 1,040°C (YCd2 + Liquid → YCd3)
- Congruent melting of YCd at 1,260°C
These transitions guide post-synthesis annealing protocols to eliminate metastable phases.
Comparative Evaluation of Synthesis Methods
| Method | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Solid-State Synthesis | Bulk production, phase purity | High energy consumption | Structural alloys, superconductors |
| Spray Pyrolysis | Low-temperature processing | Limited to thin films | Transparent conductive oxides |
Recent advances in hybrid approaches, such as mechanochemical pre-treatment followed by spray deposition, show promise in combining the benefits of both methods.
Chemical Reactions Analysis
Types of Reactions
Cadmium-yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the reactivity of its constituent elements .
Common Reagents and Conditions
Oxidation: Cadmium-yttrium can react with oxygen to form oxides. This reaction typically requires elevated temperatures and an oxygen-rich environment.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Cadmium-yttrium can undergo substitution reactions with halogens, forming halides such as cadmium chloride and yttrium chloride.
Major Products
The major products formed from these reactions include cadmium oxide, yttrium oxide, and various halides.
Scientific Research Applications
Mechanism of Action
The mechanism by which cadmium-yttrium exerts its effects is primarily related to its electronic structure and the interactions between cadmium and yttrium atoms. The compound’s unique properties arise from the combination of cadmium’s relatively high atomic number and yttrium’s rare-earth characteristics. These interactions influence the compound’s conductivity, magnetic properties, and reactivity .
Comparison with Similar Compounds
Structural and Morphological Comparison
Yttrium-Doped Cadmium Molybdate (Y: CdMoO₄)
- Crystal Structure : Tetragonal scheelite structure (space group I4₁/a) confirmed via XRD. Yttrium doping (0.1–0.5%) substitutes Cd²⁺ sites, causing lattice contraction but preserving the tetragonal framework .
- Particle Size : Doping reduces crystallite size from ~45 nm (pristine CdMoO₄) to ~32 nm (0.5% Y: CdMoO₄) due to Y³⁺-induced strain .
- Morphology: Cubic nanoparticles with agglomeration tendencies; particle size decreases with higher Y concentrations .
Yttrium-Doped Cadmium Oxide (Y: CdO)
Erbium-Doped Silver Molybdate (Er: Ag₂MoO₄)
- Crystal Structure : Cubic structure similar to Ag₂MoO₄. Er³⁺ doping introduces defect states, enhancing NLO absorption without structural distortion .
Table 1: Structural Properties of Y-Doped Compounds
| Compound | Crystal Structure | Doping Effect on Size | Key Morphological Change |
|---|---|---|---|
| Y: CdMoO₄ | Tetragonal | Size ↓ (45 nm → 32 nm) | Agglomerated cubic NPs |
| Y: CdO | Cubic | Grain size ↓ | Smoother thin films |
| Er: Ag₂MoO₄ | Cubic | Defect states ↑ | Spherical NPs |
Optical and Electronic Properties
Y: CdMoO₄
Y: CdO
Cerium-Doped Cadmium Ferrites (Ce: CdFe₂O₄)
- Band Gap : Tuned from 2.8 eV (pristine) to 3.1 eV with Ce doping, attributed to oxygen vacancy formation .
Table 2: Optical Properties of Doped Cadmium Compounds
| Compound | Band Gap (eV) | Absorption Range (nm) | Notable Mechanism |
|---|---|---|---|
| Y: CdMoO₄ | 3.27–3.45 | 200–300 (UV) | Oxygen vacancy defects |
| Y: CdO | 2.2–2.4 | 300–500 (Visible) | Reduced grain boundaries |
| Ce: CdFe₂O₄ | 2.8–3.1 | 250–400 (UV) | Ce³⁺-induced vacancies |
Y: CdMoO₄
- Two-Photon Absorption (2PA) : 2PA coefficient (β) increases from 2.4 × 10⁻¹¹ m/W (pristine) to 8.9 × 10⁻¹¹ m/W (0.5% Y) at 532 nm excitation. Oxygen vacancies from Y³⁺ substitution enhance charge carrier separation .
- Optical Limiting Threshold : Reduced from 0.75 J/cm² (pristine) to 0.35 J/cm² (0.5% Y), ideal for laser safety devices .
Europium-Doped Yttrium Vanadate (Eu: YVO₄)
- Photoluminescence : Enhanced red emission (614 nm) due to Eu³⁺ 4f-4f transitions, used in bioimaging .
Table 3: Nonlinear Optical Performance
| Compound | 2PA Coefficient (m/W) | Application |
|---|---|---|
| Y: CdMoO₄ | 8.9 × 10⁻¹¹ | Laser safety devices |
| Er: Ag₂MoO₄ | 6.5 × 10⁻¹¹ | Optical limiters |
| Eu: YVO₄ | N/A | Bioimaging probes |
Comparative Analysis with Other Doped Cadmium Compounds
Mechanistic Differences
- Y: CdMoO₄ vs. Y: CdO : Y doping in CdMoO₄ introduces oxygen vacancies, while in CdO, it reduces grain boundaries. The former enhances NLO properties, whereas the latter improves electrical conductivity .
- Y: CdMoO₄ vs. Ce: CdFe₂O₄ : Both systems show band gap widening, but Ce doping in ferrites alters magnetic properties, unlike Y in molybdates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
